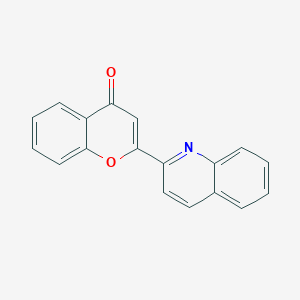
2-(Quinolin-2-yl)-4h-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-2-yl)-4H-chromen-4-one is a heterocyclic compound that combines the structural features of quinoline and chromone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique fusion of quinoline and chromone moieties endows it with distinctive chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yl)-4H-chromen-4-one typically involves the condensation of 2-aminobenzophenone with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-(Quinolin-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline or chromone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions that may include acidic or basic environments, depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted quinoline and chromone derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
2-(Quinolin-2-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: It has been investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
作用機序
The mechanism of action of 2-(Quinolin-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and other DNA-processing enzymes. It may also interact with cellular proteins, disrupting their normal function and leading to cell death in cancer cells. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring, used in antimalarial drugs.
Chromone: A simpler structure with a single oxygen-containing ring, used in anti-inflammatory agents.
2-(Quinolin-2-yl)-4H-chromen-4-one: Combines features of both quinoline and chromone, offering unique properties not found in either parent compound.
Uniqueness
This compound is unique due to its dual-ring structure, which provides a versatile platform for chemical modifications. This structural complexity allows for a broader range of biological activities and applications compared to simpler quinoline or chromone derivatives.
特性
CAS番号 |
66155-20-2 |
|---|---|
分子式 |
C18H11NO2 |
分子量 |
273.3 g/mol |
IUPAC名 |
2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C18H11NO2/c20-16-11-18(21-17-8-4-2-6-13(16)17)15-10-9-12-5-1-3-7-14(12)19-15/h1-11H |
InChIキー |
MDNRNVVTFCHINB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=O)C4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.1]heptane-2,6-dithiol](/img/structure/B13973795.png)
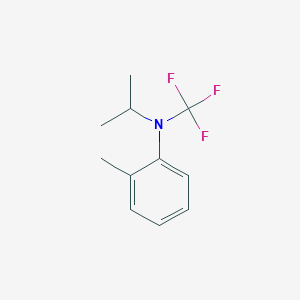
![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)
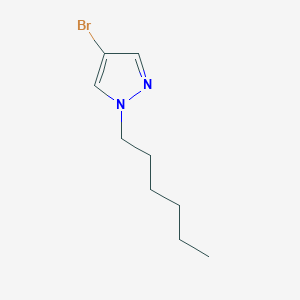

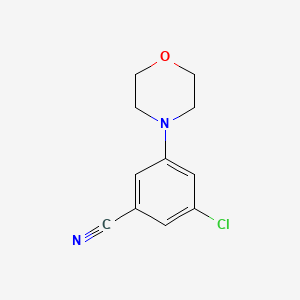

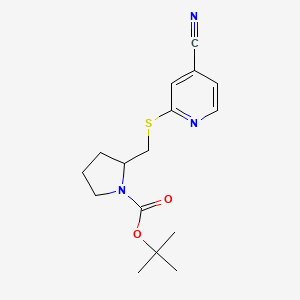
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
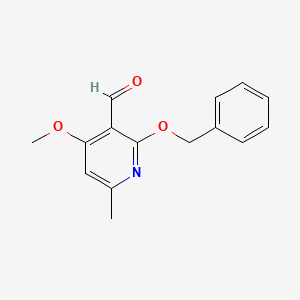

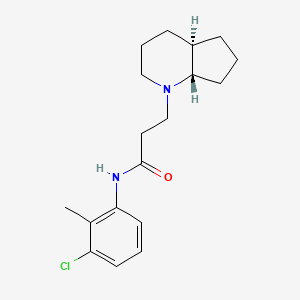
![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
